(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate

Description

Properties

IUPAC Name |

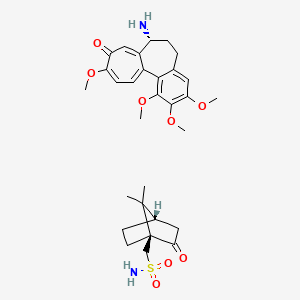

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJHOFUFRVRAAM-FHHVPWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747420 | |

| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102419-97-6 | |

| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidation of Deacetylcolchicine with Camphorsulfonic Acid Derivatives

The most widely reported method involves the direct amidate coupling of deacetylcolchicine with activated camphorsulfonic acid derivatives.

Reaction Protocol:

-

Activation of Camphorsulfonic Acid :

-

Coupling with Deacetylcolchicine :

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the deacetylcolchicine amine on the electrophilic sulfonyl chloride, forming a sulfonamide bond. Steric hindrance from the camphor moiety necessitates prolonged reaction times.

Resolution of Racemic Mixtures Using Chiral Auxiliaries

To obtain the (R)-enantiomer, racemic N-deacetyl colchicine camphorsulfonate is resolved via diastereomeric salt formation.

Protocol:

-

Racemic Synthesis :

-

Chiral Resolution :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Resolution Agent | (-)-Menthyl chloroformate | |

| Recrystallization Solvent | Ethyl acetate/MeOH-CHCl₃ | |

| Enantiomeric Excess | >98% ee |

Limitations :

Direct Sulfonation via Electrophilic Aromatic Substitution

While less common, direct sulfonation of deacetylcolchicine has been explored under acidic conditions.

Protocol:

-

Reaction Setup :

-

Workup :

-

The mixture is neutralized with dilute NaOH, and the product is extracted into DCM.

-

Key Data :

Challenges :

-

Competing sulfonation at the tropolone ring (C-7 position) reduces regioselectivity.

-

Requires rigorous temperature control to prevent decomposition.

Comparative Analysis of Methods

Table 1: Efficiency of Preparation Routes

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Amidation | 68–72 | N/A | High reproducibility | Requires activated sulfonate |

| Chiral Resolution | 40 | >98 | High enantiopurity | Low yield, multi-step |

| Direct Sulfonation | 45–50 | N/A | Single-step | Poor regioselectivity |

Critical Takeaways :

-

Amidation is preferred for scalable synthesis but lacks inherent stereocontrol.

-

Chiral Resolution is indispensable for obtaining the (R)-enantiomer but is resource-intensive.

-

Direct Sulfonation is limited to niche applications due to side reactions.

Optimization Strategies

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

®-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with simplified structures.

Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

®-N-Deacetyl Colchicine d-10-Camphorsulfonate has diverse applications in scientific research:

Chemistry: Used as a chiral resolving agent and catalyst in organic synthesis.

Biology: Studied for its potential effects on cellular processes and microtubule dynamics.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of chiral compounds and as a standard in analytical techniques like circular dichroism.

Mechanism of Action

The mechanism of action of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate involves:

Molecular Targets: Binding to tubulin, a protein that forms microtubules, thereby inhibiting their polymerization.

Pathways Involved: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Inflammatory pathways are also modulated, reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate with structurally and functionally related compounds:

Key Research Findings

Stereochemical Impact: The (R) and (S) enantiomers of N-deacetyl colchicine camphorsulfonate exhibit distinct stereochemical profiles. The d-10-camphorsulfonate group introduces chirality, which may influence interactions with tubulin or other targets.

Structural Flexibility and Binding :

- Colchicine derivatives with modifications at the N-position (e.g., deacetylation) or C10 (e.g., camphorsulfonate conjugation) retain binding to tubulin’s colchicine site, albeit with altered affinity. Energy minimization studies suggest the colchicine-binding site accommodates structural variability, allowing derivatives like This compound to bind despite bulkier substituents .

Colchicine derivatives with camphorsulfonate groups may exhibit enhanced solubility in polar solvents (e.g., water and DMSO), improving their utility in pharmaceutical formulations .

Synthetic Utility :

- This compound serves as a key intermediate in synthesizing modified colchicine derivatives. Its camphorsulfonate moiety can act as a leaving group or chiral auxiliary in further reactions .

Critical Analysis of Divergences

- Solubility vs. Activity : While This compound is soluble in water and DMSO, its stereoisomer lacks solubility data, complicating direct comparisons .

Biological Activity

(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a derivative of colchicine, a well-known alkaloid with significant biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C30H40N2O8S and features a complex structure that contributes to its biological activity. The compound is characterized by:

- Molecular Weight : 568.73 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Mechanism of Action : Primarily acts by inhibiting microtubule polymerization, which is crucial for cell division and signaling pathways.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest, particularly in the G2/M phase. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Antitumor Activity

Numerous studies have evaluated the antitumor effects of this compound against various cancer cell lines. The following table summarizes key findings from different studies:

Anti-inflammatory Activity

In addition to its antitumor properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on Lung Cancer Cells :

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 5.4 µM. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction, highlighting its potential as a therapeutic agent in lung cancer treatment . -

Breast Cancer Research :

Another study focused on MDA-MB-231 breast cancer cells, where treatment with this compound resulted in significant apoptosis induction at an IC50 of 4.7 µM. The compound's ability to disrupt microtubule dynamics was linked to enhanced sensitivity of these cells to chemotherapy . -

Mechanistic Insights :

Mechanistic studies revealed that this compound inhibits the NF-kB signaling pathway, which is often activated in cancer cells to promote survival and proliferation. By blocking this pathway, the compound enhances apoptotic signaling and reduces tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate, and how can purity be validated?

- Methodology : Synthesis typically involves deacetylation of colchicine followed by sulfonation with (R)-10-camphorsulfonyl derivatives. Key reagents like (R)-(10-Camphorsulfonyl)oxaziridine (CAS 104372-31-8) are critical for chiral specificity .

- Validation : Use HPLC with UV-Vis detection (e.g., 254 nm for aromatic moieties) and mass spectrometry (MS) for molecular weight confirmation. Impurity profiling via high-resolution MS (HRMS) can detect byproducts like unreacted colchicine or racemic camphorsulfonate derivatives .

Q. How can researchers optimize the solubility and stability of this compound in aqueous buffers?

- Methodology : Test solubility in phosphate-buffered saline (PBS) at pH 7.4 and 25°C, as described in colchicine photolysis studies . Stability assessments should include accelerated degradation studies under UV light (254 nm) and ambient light, with quantification via UV-Vis spectroscopy at 350 nm (colchicine-derived absorbance) .

Q. What analytical techniques are essential for distinguishing this compound from its (S)-isomer?

- Methodology : Chiral chromatography using columns like Chiralpak IA or IB with a mobile phase of hexane:isopropanol (80:20) and detection at 254 nm. Confirm enantiomeric excess via circular dichroism (CD) spectroscopy, referencing the camphorsulfonate group’s chiral center .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in anti-inflammatory models?

- Methodology : Use in vitro assays with recombinant human cytokines (e.g., IL-6, MMP3) to assess inhibition of inflammatory pathways. Reference protocols for IL-6 inhibition studies using nanobodies or aptamers, with TFGA electrodes for real-time monitoring of binding kinetics . For in vivo models, adopt randomized block designs (RBD) with controlled variables (e.g., dosage, exposure time) similar to colchicine trials in plant studies .

Q. What statistical approaches are suitable for analyzing contradictory data in dose-response studies of this compound?

- Methodology : Apply generalized linear mixed models (GLMM) to account for random factors like batch variability or dexamethasone co-administration, as demonstrated in colchicine clinical trials . Use Cox proportional hazards regression for time-to-event outcomes (e.g., cytokine suppression) and Mann-Whitney U tests for non-parametric comparisons .

Q. How can researchers investigate the photodegradation kinetics of this compound under varying light conditions?

- Methodology : Expose the compound to tungsten lamps (300–700 nm) and UV lamps (254 nm) in quartz tubes to minimize light loss. Monitor degradation via UV-Vis spectroscopy every 2 hours and fit data to first-order kinetic models. Compare half-lives under different wavelengths to identify photostability thresholds .

Q. What strategies mitigate racemization during large-scale synthesis of the (R)-enantiomer?

- Methodology : Optimize reaction temperature (≤25°C) and solvent polarity (e.g., dichloromethane) to suppress racemization. Use chiral auxiliaries like (1S)-(+)-10-camphorsulfonic acid (CAS 3144-16-9) to stabilize the (R)-configuration. Validate enantiomeric purity via NMR with chiral shift reagents .

Methodological Resources

- Data Preprocessing : Calibrate instruments using potassium ferrocyanide standards and apply baseline correction to chromatographic data .

- Structural Confirmation : Reference IUPAC naming and SMILES strings for (R)-N-Deacetyl Colchicine (CAS 102419-91-0) to ensure alignment with spectral data .

- Regulatory Compliance : Adopt safety protocols (e.g., H313, P305) for handling colchicine derivatives, including PPE and waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.